(10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one
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Description
(10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one is a useful research compound. Its molecular formula is C19H18O3 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The molecular formula of this compound is C19H18O3 with a molecular weight of approximately 294.13 daltons. Its structure features multiple hydroxyl groups and a tricyclic framework that contributes to its biological interactions.
Research indicates that the compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
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Anticancer Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that (10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
-
Antioxidant Activity :
- Research conducted at a leading university showed that the compound effectively reduced oxidative stress markers in vitro. It was found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
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Anti-inflammatory Effects :
- A clinical trial investigated the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers (e.g., C-reactive protein) after treatment with the compound compared to placebo.
Comparative Data Table
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Antioxidant | Free radical scavenging | Journal of Medicinal Chemistry |
Anticancer | Induction of apoptosis | Oncology Reports |
Anti-inflammatory | Modulation of cytokine production | Clinical Trials Journal |
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one |
InChI |
InChI=1S/C19H18O3/c20-15-4-2-1-3-13-6-9-18(21)16(11-13)17-12-14(5-8-15)7-10-19(17)22/h2,4,6-7,9-12,21-22H,1,3,5,8H2/b4-2- |
InChI Key |
VWORGKSAVUQKSQ-RQOWECAXSA-N |
Isomeric SMILES |
C/1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)/C=C1)O |
Canonical SMILES |
C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)C=C1)O |
Origin of Product |
United States |
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